3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide

adenosine A2A receptor antagonist structure-affinity relationship GPCR radioligand binding

3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide (CAS 476317-26-7; synonyms: LUF5423, CHEMBL163040; molecular formula C₁₅H₁₀ClN₃OS; MW 315.78) is a synthetic small molecule built on an N-[4-(2-pyridyl)thiazol-2-yl]benzamide scaffold. It was first disclosed by van Muijlwijk-Koezen et al.

Molecular Formula C15H10ClN3OS
Molecular Weight 315.8 g/mol
Cat. No. B11025632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide
Molecular FormulaC15H10ClN3OS
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H10ClN3OS/c16-11-5-3-4-10(8-11)14(20)19-15-18-13(9-21-15)12-6-1-2-7-17-12/h1-9H,(H,18,19,20)
InChIKeyCXXYOXYJJIVXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide — Compound Identity, Core Scaffold, and Primary Pharmacological Annotations


3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide (CAS 476317-26-7; synonyms: LUF5423, CHEMBL163040; molecular formula C₁₅H₁₀ClN₃OS; MW 315.78) is a synthetic small molecule built on an N-[4-(2-pyridyl)thiazol-2-yl]benzamide scaffold [1]. It was first disclosed by van Muijlwijk-Koezen et al. as part of a novel class of adenosine receptor antagonists, where it demonstrated micromolar affinity at adenosine A₁, A₂A, and A₃ receptor subtypes [1]. In an independent discovery program, the identical chemotype emerged from a whole-cell high-throughput screen against Mycobacterium tuberculosis (Mtb) and was advanced through a structure–activity relationship (SAR) campaign at the N-2 benzoyl position, ultimately yielding the 3-chloro derivative as one of the most promising anti-tubercular leads [2]. The compound thus occupies a distinct dual-annotation position: an adenosine A₂A-preferring antagonist scaffold and a potent antimycobacterial agent with a sub-micromolar minimum inhibitory concentration.

Why 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide Cannot Be Replaced by In-Class Analogs Without Evidence of Functional Equivalence


Within the N-[4-(2-pyridyl)thiazol-2-yl]benzamide series, the position and identity of the benzamide ring substituent dictate not only the magnitude of target affinity but also the receptor subtype selectivity profile. The unsubstituted parent benzamide (17a) exhibits micromolar affinity across adenosine A₁, A₂A, and A₃ receptors, whereas introduction of chlorine at the para-position (17b) produces an 8-fold improvement in A₁ affinity (Ki = 200 nM) while simultaneously diminishing A₂A binding [1]. In contrast, the meta-chloro substitution present in the target compound selectively enhances A₂A affinity to Ki = 1.3 µM without perturbing A₁ or A₃ binding [1]. The ortho-chloro regioisomer (compound 54) shows inferior anti-tubercular potency relative to the meta-substituted derivative [2]. These position-dependent pharmacological divergences mean that generic substitution—whether by regioisomeric chloro-benzamides, the unsubstituted parent, or halogen-swapped analogs such as the 3-bromo derivative—cannot be assumed to preserve target engagement, selectivity, or whole-cell activity without explicit comparative data. The quantitative evidence below establishes exactly where the 3-chloro derivative differentiates from its closest chemical neighbors.

Quantitative Differentiation Evidence for 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide Versus Closest Analogs


Meta-Chloro Substitution Confers ~6.7-Fold Enhancement of Adenosine A₂A Receptor Affinity Relative to the Unsubstituted Parent Benzamide

In a direct head-to-head comparison within the same study, the 3-chloro-substituted benzamide (compound 17g) exhibited an adenosine A₂A receptor Ki of 1.3 µM, compared to 8.7 µM for the unsubstituted parent benzamide 17a [1]. This represents an approximately 6.7-fold improvement in A₂A binding affinity conferred solely by the introduction of a single meta-chloro substituent. Critically, the A₁ and A₃ receptor affinities of 17g remained comparable to those of 17a (Ki ~1.7 µM at A₁ and ~3.4 µM at A₃), indicating that the meta-chloro substitution selectively enhances A₂A engagement without broad-spectrum potency increases across adenosine receptor subtypes [1].

adenosine A2A receptor antagonist structure-affinity relationship GPCR radioligand binding

Regioisomeric Chlorine Position Determines Adenosine Receptor Subtype Selectivity: 3-Chloro Favors A₂A Whereas 4-Chloro Favors A₁

Within the same Table 3 of van Muijlwijk-Koezen et al., the 4-chloro-substituted benzamide (17b) displayed an 8-fold increase in adenosine A₁ affinity (Ki = 200 nM) versus the unsubstituted parent 17a, accompanied by decreased A₂A affinity [1]. In contrast, the 3-chloro-substituted benzamide (17g) selectively improved A₂A affinity (Ki = 1.3 µM) while leaving A₁ affinity unchanged (~1.7 µM) [1]. This regioisomeric divergence demonstrates that chlorine placement on the benzamide ring acts as a pharmacological selectivity switch: para-substitution drives A₁ preference, whereas meta-substitution drives A₂A preference. A user requiring A₂A-biased adenosine receptor antagonism cannot substitute the 4-chloro analog and expect equivalent pharmacological outcome.

adenosine receptor subtype selectivity regioisomeric SAR GPCR antagonist design

Anti-Tubercular Potency: 3-Chloro Derivative Achieves MIC of 0.024 µM Against Mtb, Surpassing Ortho-Chloro and Para-Chloro Regioisomers by Up to 16-Fold in GAST Medium

In the independent anti-tubercular SAR study by Meissner et al., the 3-chlorobenzoyl derivative (compound 55) demonstrated MIC values of 0.19–0.39 µM (7H9-glucose), 0.024 µM (7H9-butyrate), and 0.049–0.098 µM (GAST medium) against Mtb [1]. When directly compared to its regioisomers within the same study and assay panel, the 3-chloro derivative was 4- to 16-fold more potent than the 4-chloro analog (compound 56; MIC GAST = 0.39–0.78 µM) and 2- to 4-fold more potent than the 2-chloro analog (compound 54; MIC GAST = 0.19 µM) in the physiologically relevant GAST medium [1]. Compared to the initial HTS hit bearing an unsubstituted phenyl group (compound 35; MIC GAST = 0.19 µM), the 3-chloro derivative achieved a ~2- to 4-fold improvement [1]. The compound also exhibited a therapeutic index (EC₅₀/MIC) of approximately 30–292, indicating a substantial window between antibacterial activity and mammalian cell cytotoxicity [1].

Mycobacterium tuberculosis minimum inhibitory concentration antitubercular drug discovery

Dual Pharmacological Annotation: Concurrent Adenosine A₂A Antagonism and Anti-Tubercular Activity Is Unique to the 3-Chloro Analog in This Scaffold Series

A cross-study analysis reveals that 3-chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide is the only member of the N-[4-(2-pyridyl)thiazol-2-yl]benzamide class for which both adenosine receptor antagonism data and anti-mycobacterial efficacy data have been independently reported [1][2]. The unsubstituted parent (17a/35) is characterized in both target areas but with weaker potency in each (A₂A Ki = 8.7 µM; Mtb MIC GAST = 0.19 µM). The 4-chloro analog (17b) has reported adenosine A₁ antagonist data but lacks published anti-TB profiling. The 2-chloro and 4-chloro anti-TB analogs lack reported adenosine receptor data. This dual-annotation profile—micromolar A₂A antagonism plus sub-micromolar anti-TB activity—makes the 3-chloro derivative uniquely suited for research programs exploring the intersection of adenosine signaling and host–pathogen interactions, or for screening cascades requiring simultaneous profiling of both target families from a single chemical entity [1][2].

polypharmacology drug repurposing adenosine receptor Mycobacterium tuberculosis

Metabolic Stability Liability: Human Liver Microsome Half-Life of 28 Minutes Informs Prioritization Relative to More Stable Analogs

The anti-tubercular study by Meissner et al. reported that compound 55 (3-chloro derivative) is rapidly metabolized by human liver microsomes with a half-life (t₁/₂) of 28 minutes, with metabolism occurring at the invariant aminothiazole moiety [1]. This metabolic vulnerability is likely a class-level property of the 2-aminothiazole scaffold rather than a substituent-specific liability; however, it represents a key differentiator for users comparing this compound against metabolically more robust anti-TB chemotypes or against analogs that have been explicitly profiled for microsomal stability. The rapid hepatic clearance predicted from this t₁/₂ value (CL_int estimated in the high range) means that the compound, while potent in vitro, would require significant medicinal chemistry optimization of the aminothiazole core to achieve suitable in vivo exposure for animal efficacy studies [1].

metabolic stability human liver microsomes ADME lead optimization

Physicochemical and Drug-Likeness Profile: Computed LogP of 3.4–4.1 and Full Compliance with Lipinski's Rule of Five Support Screening Library Suitability

The compound has a computed octanol–water partition coefficient (LogP) ranging from 3.4 to 4.1 depending on the calculation method, a molecular weight of 315.78 Da, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds [1][2]. These parameters place the compound fully within Lipinski's Rule of Five boundaries (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), distinguishing it from larger, more lipophilic adenosine receptor antagonists or anti-TB agents that may present solubility or permeability challenges [1][2]. By comparison, clinical-stage adenosine A₂A antagonists such as preladenant (MW 373.4; LogP ~3.5) and istradefylline (MW 384.4; LogP ~2.5) occupy a similar physicochemical space, supporting the relevance of this compound's property profile to drug discovery campaigns [2].

physicochemical properties Lipinski rule of five drug-likeness compound procurement

High-Value Research and Procurement Application Scenarios for 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide


Adenosine A₂A Receptor Antagonist Screening and Pharmacological Tool Compound

With an A₂A Ki of 1.3 µM and selectivity over A₁ (~1.3-fold) and A₃ (~2.6-fold) adenosine receptor subtypes [1], this compound serves as a well-characterized micromolar antagonist for adenosine A₂A receptor target validation and assay development. Its ~6.7-fold improved A₂A affinity relative to the unsubstituted parent benzamide makes it a superior choice for laboratories requiring a defined chemical probe with published radioligand binding data. Unlike the 4-chloro regioisomer (which drives A₁ selectivity), this compound provides A₂A-preferred pharmacology [1]. The commercially tractable synthesis from 4-(pyridin-2-yl)thiazol-2-amine and 3-chlorobenzoyl chloride supports reliable sourcing for repeat studies [2].

Anti-Tubercular Lead Optimization Starting Point with Defined SAR and Metabolic Liabilities

The compound's sub-micromolar Mtb MIC (0.024 µM in 7H9-butyrate; 0.049–0.098 µM in GAST medium) and therapeutic index of ~300 [1] position it as a data-rich lead for anti-tubercular medicinal chemistry. The published SAR table covering >30 benzamide analogs provides direct guidance for follow-up chemistry: the meta-chloro position is superior to ortho- and para-chloro substitutions, and the 3-bromo analog shows comparable potency, providing a halogen-series scaffold for further optimization [1]. The known metabolic soft spot at the aminothiazole core (HLM t₁/₂ = 28 min) provides a clear starting hypothesis for structure-based modification to improve microsomal stability while retaining anti-mycobacterial activity [1].

Polypharmacology Probe for Adenosine–Host–Pathogen Interaction Studies

As the only member of the N-[4-(2-pyridyl)thiazol-2-yl]benzamide series with independently validated activity at both adenosine A₂A receptors and Mycobacterium tuberculosis [1][2], this compound enables research at the intersection of purinergic signaling and infectious disease. Adenosine receptor modulation is known to influence macrophage function and granuloma formation in tuberculosis [2]. This compound allows investigators to probe whether simultaneous A₂A antagonism and direct mycobacterial growth inhibition produce additive or synergistic effects in host-cell infection models, a hypothesis that cannot be tested with the unsubstituted parent (weaker A₂A affinity) or the 4-chloro analog (A₁-selective, no anti-TB data).

Screening Library Procurement for Adenosine Receptor or Anti-Infective Focused Sets

With full Lipinski and Veber compliance (MW 315.78, LogP 3.4–4.1, HBD 1, HBA 4, 3 rotatable bonds) [1][2] and commercially viable synthetic accessibility, this compound meets the physicochemical criteria for inclusion in diversity-oriented and target-focused screening libraries. Its dual pharmacological annotation increases the probability of generating actionable hits in either adenosine receptor-targeted or whole-cell anti-infective screens from a single procurement event, offering cost efficiency for screening centers managing diverse assay portfolios.

Quote Request

Request a Quote for 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.